1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperazine derivatives . Protocols for the functionalizing deboronation of alkyl boronic esters have been reported, which could potentially be relevant for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the HOMO–LUMO energy gap can be calculated, which gives an indication of the compound’s reactivity . Other properties such as electronic properties, nonlinear optical properties, and thermodynamic properties can also be investigated .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Piperazine Derivatives
Several studies have focused on the synthesis of piperazine derivatives due to their potential applications in medicinal chemistry. For instance, Mallikarjuna et al. (2014) explored the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives showing significant anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Similarly, Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives to understand their reactivity and interaction mechanisms (Kumara et al., 2017).
Crystal Structure Elucidation
The crystal structure of piperazine derivatives provides insights into their potential pharmaceutical applications. Hakimi et al. (2013) reported on the crystal structure of a new cadmium salt involving piperazine, highlighting the importance of molecular packing and intermolecular interactions in understanding the properties of such compounds (Hakimi et al., 2013).
Potential Medicinal Applications
Anticancer and Antituberculosis Activities
The derivatives of 1-Cyclopropyl-2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol have been evaluated for their anticancer and antituberculosis potentials. For example, compounds synthesized by Mallikarjuna et al. demonstrated significant activities against breast cancer cell lines and M. tb h37Rv, a standard strain of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Patel et al. (2011) and Patel & Agravat (2009) synthesized new pyridine derivatives, including piperazine-based compounds, to evaluate their antimicrobial activities. These studies showed variable and modest activity against investigated strains of bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Future Directions
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activity. It could also be interesting to explore its potential applications in the pharmaceutical industry, given the importance of piperazine derivatives in drug discovery .
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-14-3-2-4-15(11-14)23(20,21)18-9-7-17(8-10-18)12-16(19)13-5-6-13/h2-4,11,13,16,19H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIEVFQSPKKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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